Enhanced Molecular Polarizability via 4-Chlorophenyl Substitution
The introduction of the electron-withdrawing chlorine atom on the 10-phenyl ring creates a distinct electronic profile. The target compound has a calculated LogP of 5.88 and a molecular weight of 360.79 g/mol . Compared to its closest commercially available analog, 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (Molecular Weight: 350.4 g/mol) , the chlorinated derivative is more lipophilic and polarizable, which can lead to different membrane permeability and target binding kinetics.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.88; Molecular Weight = 360.79 g/mol |
| Comparator Or Baseline | 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one |
| Quantified Difference | ΔLogP ≈ +0.6; ΔMW = +10.39 g/mol |
| Conditions | Predicted via computational models; ChemSrc (target) and AKSci (comparator) vendor databases. |
Why This Matters
A higher LogP indicates a substantial shift in bioavailability and cellular uptake potential, directly impacting the selection of this compound for cell-based versus biochemical assays.
